N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the bromination of 3,5-bis(trifluoromethyl)benzene to form the corresponding bromide, which is then converted into a Grignard reagent. This Grignard reagent is subsequently reacted with a suitable electrophile to introduce the fluoro and hydroxybenzamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups and fluoro substituent play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is widely used as an organocatalyst.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in various chemical reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is unique due to the combination of trifluoromethyl, fluoro, and hydroxybenzamide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable in diverse scientific and industrial applications .
Properties
CAS No. |
634184-92-2 |
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Molecular Formula |
C15H8F7NO2 |
Molecular Weight |
367.22 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide |
InChI |
InChI=1S/C15H8F7NO2/c16-10-2-1-3-11(24)12(10)13(25)23-9-5-7(14(17,18)19)4-8(6-9)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
PTKLEBRWEQJMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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